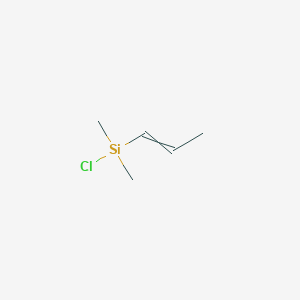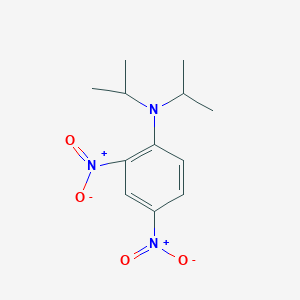
2,4-Dinitro-N,N-di(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N,N-di(propan-2-yl)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The process involves the use of industrial reactors with precise temperature control and continuous monitoring to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Major Products Formed
Reduction: 2,4-Diamino-N,N-di(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2,4-Dinitro-N,N-di(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the polymerization of tubulin, a protein essential for cell division in plants. This inhibition disrupts the formation of microtubules, leading to the death of the plant cells.
Comparaison Avec Des Composés Similaires
2,4-Dinitro-N,N-di(propan-2-yl)aniline can be compared with other dinitroaniline compounds such as:
2,4-Dinitroaniline: Similar in structure but lacks the di(propan-2-yl) groups.
2,4-Dinitro-N-methylaniline: Contains a methyl group instead of the di(propan-2-yl) groups.
2,4-Dinitrodiphenylamine: Contains a diphenylamine structure instead of the di(propan-2-yl) groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
67263-22-3 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2,4-dinitro-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)13(9(3)4)11-6-5-10(14(16)17)7-12(11)15(18)19/h5-9H,1-4H3 |
Clé InChI |
LYZHOUQYQKANDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


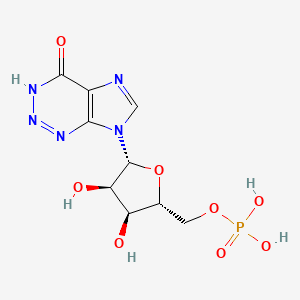
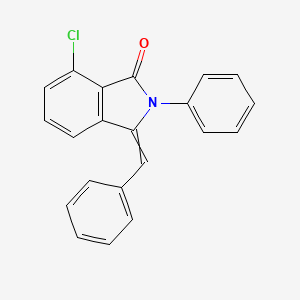
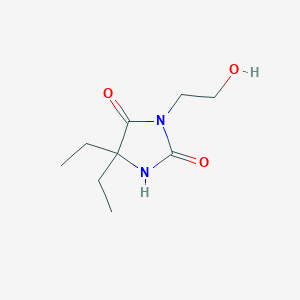
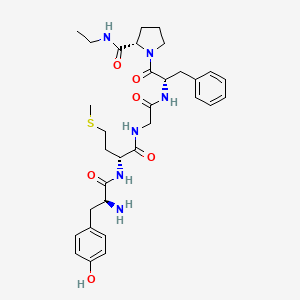
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
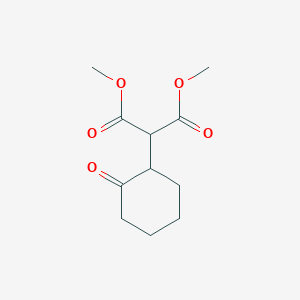


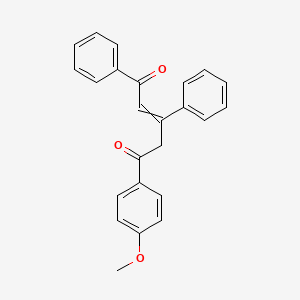
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)

![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)

